1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-8-7-11(17-10(15-8)4-5-14-17)16-6-2-3-9(16)12(13)18/h4-5,7,9H,2-3,6H2,1H3,(H2,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQAXNGCTSOYAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CCCC3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through the cyclization of appropriate precursors such as 5-methylpyrazole and 2-aminopyrimidine under acidic or basic conditions. The resulting intermediate is then reacted with pyrrolidine-2-carboxylic acid or its derivatives to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine scaffold, which includes 1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide, has been extensively studied for its anticancer properties. Research indicates that derivatives of this scaffold exhibit significant activity against various cancer cell lines.
Case Study: Structure-Activity Relationship (SAR) Analysis
A study published in Molecules highlighted the structural modifications of pyrazolo[1,5-a]pyrimidines that enhance their anticancer efficacy. The authors synthesized a series of analogs and evaluated their activity against the HCT116 colorectal cancer cell line. Notably, compounds with specific substitutions showed improved potency, suggesting that further optimization could yield even more effective anticancer agents .
Antitubercular Activity
Recent investigations have identified pyrazolo[1,5-a]pyrimidine derivatives as potential leads in the fight against tuberculosis. A focused library of analogs was synthesized and screened for activity against Mycobacterium tuberculosis.
Research Findings
In a study published in Nature, researchers reported that certain derivatives demonstrated low cytotoxicity while effectively inhibiting M. tuberculosis within macrophages. The mechanism of action was distinct from traditional antitubercular drugs, indicating a novel approach to combatting this pathogen .
Enzymatic Inhibition
The compound also shows promise as an inhibitor of various kinases and enzymes involved in critical biological pathways.
Case Study: Inhibition of TrkA Kinase
A comprehensive review indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit potent inhibition of TrkA kinase, a target in cancer therapy. The presence of an amide bond significantly enhanced the inhibitory activity, with some compounds achieving IC50 values in the nanomolar range. This suggests potential therapeutic applications in treating cancers driven by Trk signaling pathways .
Neuropharmacological Applications
Emerging research suggests that compounds based on the pyrazolo[1,5-a]pyrimidine structure may have neuropharmacological effects.
Investigations into Psychopharmacological Properties
Studies have indicated that these compounds can modulate neurotransmitter systems, potentially leading to applications in treating neurodegenerative disorders and psychiatric conditions. The biocompatibility and lower toxicity levels further enhance their attractiveness for development as therapeutic agents .
Material Science Applications
Beyond biological applications, pyrazolo[1,5-a]pyrimidines are being explored for their photophysical properties in material science.
Research Insights
Recent findings suggest that these compounds can serve as emergent fluorophores due to their exceptional photophysical characteristics. This opens avenues for their use in organic electronics and photonic devices .
Mechanism of Action
The mechanism of action of 1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of key derivatives:
Key Observations:
- Substituent Position and Activity: The 7-position is critical for modulating activity. Chlorine at the 5-position (e.g., 3) increases electrophilicity, which may enhance reactivity but could introduce toxicity concerns compared to the 5-methyl group in the target compound .
- Carboxamide Functionality: Carboxamide derivatives (e.g., 13a, ChemBridge-38419968) exhibit antimicrobial and enzyme-inhibitory activities, suggesting the target compound’s carboxamide group may confer similar properties .
Pharmacological Potential
- Antimicrobial Activity: Derivatives like 13a and 13b () inhibit Gram-positive and Gram-negative bacteria, suggesting the target compound’s carboxamide group may similarly engage MurC enzymes .
- Kinase Inhibition: Analogous compounds (e.g., D in ) inhibit CDK2, implying the target’s pyrrolidine carboxamide could target kinase active sites .
Biological Activity
1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide is a compound that has garnered significant interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a unique structure comprising a pyrazolo[1,5-a]pyrimidine core linked to a pyrrolidine moiety. The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core followed by cyclization to introduce the pyrrolidine ring. The final compound is often obtained through selective hydroxylation reactions to introduce functional groups that enhance biological activity .
Anticancer Properties
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as selective inhibitors of various kinases involved in cancer progression. Specifically, this compound has shown potent inhibition of the Pim-1 kinase, which is implicated in several malignancies. In a study evaluating its effects on cell viability, this compound demonstrated submicromolar potency in suppressing colony formation in cancer cell lines, indicating its potential as an anticancer agent .
Table 1: Inhibition Potency Against Kinases
| Compound | Target Kinase | IC50 (μM) | Selectivity Score |
|---|---|---|---|
| 11b | Pim-1 | <0.001 | 0.14 |
| 11b | Flt-3 | 0.015 | - |
| 11b | TRKC | 0.04 | - |
The selectivity profile shows that compound 11b (a close analog) inhibits Pim-1 with high potency while maintaining a favorable safety profile against other kinases .
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence suggesting that pyrazolo[1,5-a]pyrimidine derivatives may possess antimicrobial activity. A focused library of analogues was synthesized to evaluate their efficacy against Mycobacterium tuberculosis. The best-performing compounds exhibited low cytotoxicity and significant activity within macrophages against this pathogen. The mechanism of action appears distinct from traditional antibiotics, suggesting a novel therapeutic approach for tuberculosis treatment .
The biological activity of this compound is primarily mediated through its interaction with specific kinases:
- Pim-1 Kinase Inhibition : By inhibiting Pim-1, the compound disrupts signaling pathways that promote cell survival and proliferation in cancer cells.
- Antimicrobial Mechanism : The exact mechanism against Mtb is still under investigation but does not involve traditional pathways such as cell-wall biosynthesis or iron uptake, indicating a unique mode of action that warrants further exploration .
Case Study 1: Cancer Cell Line Evaluation
A series of experiments were conducted using various cancer cell lines to assess the efficacy of the compound. Results indicated that at concentrations as low as 0.001 μM, significant reductions in cell viability were observed. The compound also effectively inhibited the phosphorylation of BAD protein, a critical regulator of apoptosis in cells.
Case Study 2: Antituberculosis Activity
In vitro studies showed that selected analogues derived from the pyrazolo[1,5-a]pyrimidine scaffold exhibited promising antitubercular activity with minimal cytotoxic effects on host cells. These findings suggest potential for development into therapeutic agents against drug-resistant strains of Mtb.
Q & A
Q. Table 1: Synthesis Conditions and Yields
| Solvent | Base | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| 1,4-Dioxane | K₂CO₃ | 95°C | 68.5 | |
| DMF | K₂CO₃ | 65°C | 29.0 | |
| Acetonitrile | Et₃N | 60°C | 51.8 |
Basic: How is the structure of this compound confirmed experimentally?
Methodological Answer:
Structural characterization employs:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and carboxamide connectivity. For pyrazolo[1,5-a]pyrimidine derivatives, aromatic protons typically appear at δ 6.5–8.5 ppm, while pyrrolidine protons resonate at δ 1.5–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₁₃H₁₆N₆O: calculated 295.12) .
- X-ray Crystallography : SHELXL refinement (e.g., SHELX-2018) resolves bond lengths/angles and confirms stereochemistry .
Advanced: How can researchers address contradictory biological activity data across studies?
Methodological Answer:
Discrepancies may arise from assay conditions or off-target effects. Mitigation strategies include:
- Orthogonal Assays : Validate activity using biochemical (e.g., enzyme inhibition) and cellular (e.g., proliferation/apoptosis) assays .
- Target Engagement Studies : Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity directly .
- Metabolic Stability Checks : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
Advanced: What strategies improve enantiomeric purity during synthesis?
Methodological Answer:
The pyrrolidine-2-carboxamide moiety introduces chirality, requiring stereochemical control:
- Chiral Starting Materials : Use enantiomerically pure pyrrolidine derivatives (e.g., (R)-N-(pyrrolidin-3-yl)acetamide) .
- Chiral Chromatography : Separate enantiomers via HPLC with chiral stationary phases (e.g., Chiralpak® AD-H column) .
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for enantioselective C–N bond formation .
Advanced: How can computational methods predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., kinases or GPCRs). The pyrazolo[1,5-a]pyrimidine core often occupies hydrophobic pockets, while the carboxamide forms hydrogen bonds .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., ATP-binding sites in kinases) .
- QSAR Modeling : Corinate substituent effects (e.g., methyl vs. tert-butyl groups) with activity data to guide lead optimization .
Advanced: What crystallographic techniques resolve its solid-state structure?
Methodological Answer:
- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer. SHELXT automates space group determination .
- Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (e.g., Pyrimidine ring planarity: max deviation < 0.004 Å) .
- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., C–H···O/N) stabilizing the crystal lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
